molecular formula C9H7F B3151012 1-Fluoro-3-prop-2-yn-1-ylbenzene CAS No. 70090-72-1

1-Fluoro-3-prop-2-yn-1-ylbenzene

Cat. No.: B3151012
CAS No.: 70090-72-1
M. Wt: 134.15 g/mol
InChI Key: PZILCHHNRNOFLV-UHFFFAOYSA-N
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Description

1-Fluoro-3-prop-2-yn-1-ylbenzene is a unique chemical compound with the molecular formula C9H7F. It is used in various scientific studies due to its versatile properties, making it ideal for developing new materials, conducting organic synthesis, and exploring novel chemical reactions.

Preparation Methods

The preparation of 1-Fluoro-3-prop-2-yn-1-ylbenzene typically involves the fluorination of benzene derivatives. One common method is the Balz-Schiemann reaction, where aniline is diazotized and then treated with fluoboric acid to produce the corresponding fluoro compound . Another method involves the use of hydrogen fluoride in a gas-phase fluorination process, often with the aid of fluorination catalysts .

Chemical Reactions Analysis

1-Fluoro-3-prop-2-yn-1-ylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction can lead to the formation of different hydrocarbon derivatives. Common reagents used in these reactions include hydrogen fluoride, fluoboric acid, and various oxidizing and reducing agents.

Scientific Research Applications

1-Fluoro-3-prop-2-yn-1-ylbenzene has several scientific research applications:

    Chemistry: It is used in organic synthesis to develop new materials and explore novel chemical reactions.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new fluorophores for imaging and sensing techniques.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-prop-2-yn-1-ylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can bind to specific receptors or enzymes, leading to downstream signaling and biological effects .

Comparison with Similar Compounds

1-Fluoro-3-prop-2-yn-1-ylbenzene can be compared with other similar compounds, such as:

    Fluorobenzene: A simpler fluorinated benzene derivative with different reactivity and applications.

    1-Fluoro-2-prop-2-yn-1-ylbenzene: A positional isomer with distinct chemical properties.

    1-Fluoro-4-prop-2-yn-1-ylbenzene: Another positional isomer with unique reactivity. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

1-fluoro-3-prop-2-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZILCHHNRNOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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